molecular formula C15H10F4O2 B6294643 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 2379322-26-4

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No.: B6294643
CAS No.: 2379322-26-4
M. Wt: 298.23 g/mol
InChI Key: DJVUWNLDWYXULL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C15H10F4O2 It is a benzaldehyde derivative characterized by the presence of benzyloxy, fluoro, and trifluoromethyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxy Group: The starting material, 3-hydroxybenzaldehyde, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.

    Introduction of the Fluoro Group: The benzyloxybenzaldehyde is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluoro group at the 2-position.

    Introduction of the Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzoic acid.

    Reduction: 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Benzyloxy)-2-methyl-5-(trifluoromethyl)benzaldehyde
  • 3-(Benzyloxy)-5-(trifluoromethyl)pyridine
  • 2-(Benzyloxy)-3-(trifluoromethyl)benzaldehyde

Uniqueness

3-(Benzyloxy)-2-fluoro-5-(trifluoromethyl)benzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The presence of both fluoro and trifluoromethyl groups enhances its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

2-fluoro-3-phenylmethoxy-5-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c16-14-11(8-20)6-12(15(17,18)19)7-13(14)21-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVUWNLDWYXULL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC(=C2F)C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.